molecular formula C12H17NO B1314347 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL CAS No. 86368-07-2

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL

Cat. No.: B1314347
CAS No.: 86368-07-2
M. Wt: 191.27 g/mol
InChI Key: QSLXFERGRCSOAH-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dihydroisoquinoline moiety attached to a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL typically involves the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Reduction: The resulting isoquinoline is then reduced to form the dihydroisoquinoline. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).

    Attachment of the Propanol Group: The final step involves the alkylation of the dihydroisoquinoline with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to modify the isoquinoline ring or the propanol group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Alkyl halides or sulfonates can be used as alkylating agents under basic conditions.

Major Products

    Oxidation: Formation of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanal or 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propanone.

    Reduction: Formation of fully reduced isoquinoline derivatives.

    Substitution: Formation of various alkylated or functionalized derivatives.

Scientific Research Applications

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or neuroprotective effects.

    Industry: Used in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the dihydroisoquinoline derivative.

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Tetrahydroisoquinoline: A fully saturated derivative of isoquinoline.

Uniqueness

3-(3,4-Dihydroisoquinolin-2(1H)-YL)propan-1-OL is unique due to the presence of both the dihydroisoquinoline moiety and the propanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-3-7-13-8-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,14H,3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLXFERGRCSOAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513969
Record name 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86368-07-2
Record name 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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